Trimethyl(1,1,2-trifluoroethyl)silane
Description
Trimethyl(1,1,2-trifluoroethyl)silane is an organosilicon compound characterized by a trifluoroethyl group attached to a silicon atom with three methyl substituents. Its molecular formula is C₅H₉F₃Si, and it is notable for its fluorinated alkyl chain, which imparts unique thermal stability and reactivity. This compound is primarily studied in the context of radical reactions and thermal decomposition pathways. For instance, experimental evidence suggests that its derivatives, such as tritiated 1,1,2-trifluoroethyl radicals, undergo 1,2-fluorine atom migration during reactions with tritium atoms and trifluoroethylene . This behavior highlights the dynamic nature of fluorine substituents in silane systems, which can influence reaction mechanisms and product distributions.
Properties
CAS No. |
62281-30-5 |
|---|---|
Molecular Formula |
C5H11F3Si |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
trimethyl(1,1,2-trifluoroethyl)silane |
InChI |
InChI=1S/C5H11F3Si/c1-9(2,3)5(7,8)4-6/h4H2,1-3H3 |
InChI Key |
LGWBWNZOQIOCMV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CF)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(1,1,2-trifluoroethyl)silane can be synthesized through various methods, one of which involves the fluorination of chlorosilanes using the Swarts reaction. This method employs antimony trifluoride as the fluorinating agent in the presence of catalytic quantities of bromine or antimony pentachloride . Another common method involves the reaction of bromotrifluoromethane with trimethylsilyl chloride in the presence of a phosphorus(III) reagent .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Nucleophilic Trifluoromethylation of Carbonyl Compounds
TMSCF₃ serves as a CF₃⁻ equivalent in the presence of fluoride ions or alkoxide bases. The reaction mechanism involves:
-
Fluoride-induced desilylation to generate a trifluoromethide ion ([CF₃]⁻).
-
Nucleophilic attack on electrophilic carbonyl carbons (aldehydes, ketones, esters).
-
Silylation of the resulting alkoxide intermediate to form stable silyl ethers.
Key Data:
Hydrolysis of silyl ether intermediates (e.g., RCOCF₃-OSiMe₃) with aqueous HCl yields trifluoromethylated alcohols .
Difluorocarbene Generation and Cyclopropanation
Under catalytic fluoride or Lewis acid conditions, TMSCF₃ decomposes to release difluorocarbene (:CF₂), enabling cyclopropanation of alkenes:
-
Mechanism: Fluoride abstracts SiMe₃, forming a pentacoordinate silicon intermediate that extrudes :CF₂ .
-
Substrate Scope: Electron-rich alkenes (e.g., styrene, vinyl ethers) react efficiently.
Example Reaction:
Reactions with Strong Acids
TMSCF₃ reacts with Brønsted acids to form fluorinated derivatives:
-
Triflic Acid (TfOH): Produces difluoromethyl triflate (CF₂HOTf) and Me₃SiF via proton-assisted C-F bond cleavage .
-
Sulfuric Acid: Forms CF₃SO₃H through insertion of SO₃ into the Si-CF₃ bond at low temperatures (−196°C to 25°C) .
Conditions:
Reductive Defluorination with NaBH₄
TMSCF₃ undergoes hydride-mediated defluorination to yield (difluoromethyl)trimethylsilane (Me₃SiCF₂H):
Efficiency: 0.33 equivalents of NaBH₄ suffice for complete conversion (90% isolated yield) .
Reactions with Thioketones
TMSCF₃ adds to thioketones (C=S) to form thietane derivatives via a cascade mechanism:
-
Nucleophilic CF₃ attack at the thiocarbonyl sulfur.
-
Ring-opening and re-closure to form a four-membered thietane ring .
Example:
Thermal Decomposition Pathways
Heating TMSCF₃ derivatives (e.g., [Cs(crown-5)₂][(CF₃)₂CCFC(CF₃)₂]) above 100°C produces 1,1,3,3-tetrakis(trifluoromethyl)allene, a volatile fluoroallene :
Scientific Research Applications
Organic Synthesis
Role as a Reagent
Trimethyl(1,1,2-trifluoroethyl)silane is primarily utilized in organic synthesis as a versatile reagent. It is particularly effective for introducing trifluoromethyl groups into organic molecules. This functionality is crucial in the development of fluorinated compounds, which have significant implications in pharmaceuticals and agrochemicals .
Fluorinated Organic Compounds
The incorporation of trifluoromethyl groups enhances the biological activity and stability of organic compounds, making them more effective as drugs or pesticides. The ability to modify molecular structures with precision allows chemists to optimize the pharmacological properties of new compounds .
Material Science
Silicon-Based Materials
In material science, this compound is employed in the production of silicon-containing materials. These materials are known for their enhanced thermal stability and chemical resistance, which are vital for applications in the electronics and automotive industries .
Surface Properties Modification
The compound is also used to modify surfaces to achieve desired hydrophobic or oleophobic characteristics. This property is particularly beneficial for coatings and sealants used in construction and manufacturing, where resistance to moisture and chemicals is essential for durability .
Fluorination Reactions
Selective Fluorination Processes
this compound plays a significant role in selective fluorination reactions. These reactions allow for the introduction of fluorine atoms into organic molecules selectively and efficiently. The presence of fluorine can dramatically alter the physical and chemical properties of compounds, enhancing their performance in various applications .
Analytical Chemistry
Derivatizing Agent
In analytical chemistry, this compound serves as a derivatizing agent. It improves the detection and quantification of various compounds in complex mixtures through techniques such as gas chromatography-mass spectrometry (GC-MS). This application is crucial for environmental monitoring and quality control in various industries .
Case Study 1: Pharmaceutical Development
A notable application of this compound was demonstrated in the synthesis of a novel class of antiviral agents. Researchers utilized this silane to introduce trifluoromethyl groups into key intermediates during the synthesis process. The resulting compounds exhibited enhanced antiviral activity compared to their non-fluorinated counterparts.
Case Study 2: Surface Coating Technologies
In a study focused on improving surface coatings for automotive parts, this compound was incorporated into polymer matrices. The modified coatings displayed superior resistance to abrasion and chemical degradation compared to traditional coatings. This advancement has implications for extending the lifespan of automotive components.
Mechanism of Action
The mechanism by which trimethyl(1,1,2-trifluoroethyl)silane exerts its effects involves the generation of a highly reactive trifluoromethyl anion (CF3-) in the presence of a suitable initiator. This anion can then attack electrophilic centers in organic molecules, leading to the formation of trifluoromethylated products . The reaction is typically initiated by a metal salt, which facilitates the cleavage of the Si-CF3 bond and the release of the trifluoromethyl anion .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Trimethyl(1,1,2-trifluoroethyl)silane with structurally related silanes, focusing on thermal stability, reactivity, and applications.
Trimethyl(1,1,2,2-tetrafluoroethyl)silane
- Structure : Contains an additional fluorine atom on the ethyl chain.
- Thermal Stability : Decomposes at 290–300°C to generate carbenes and olefins, a significantly higher temperature than less fluorinated analogs. This increased stability is attributed to stronger C–F bonds and reduced steric strain .
- Reactivity : Prefers carbene formation over olefin elimination due to the electron-withdrawing effect of fluorine atoms, which stabilizes intermediates during pyrolysis .
Trichloro(1,1,2-trifluoroethyl)silane
- Structure : Chlorine atoms replace methyl groups on silicon.
- Thermal Stability : Decomposes at 225°C , producing chlorotrifluoroethylene and trifluoroethylene. The lower decomposition temperature compared to this compound reflects weaker Si–Cl bonds and higher electrophilicity .
- Reactivity : Predominantly undergoes C–Cl bond cleavage, leading to halogenated olefins. The absence of methyl groups reduces steric hindrance, favoring elimination reactions .
Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane
- Structure : Combines chlorine and fluorine substituents on silicon and the ethyl chain.
- Properties : Exhibits intermediate thermal stability between methyl- and chloro-substituted silanes. The presence of chlorine enhances electrophilicity, making it reactive toward nucleophiles, while fluorine atoms contribute to thermal resistance .
(Heptadecafluoro-1,1,2,2-Tetrahydrodecyl)Trimethoxysilane
- Structure : Features a long fluorinated alkyl chain and methoxy groups on silicon.
- Applications : Used in hydrophobic coatings due to its extensive fluorocarbon chain, which enhances water repellency. The methoxy groups facilitate hydrolysis and surface bonding, unlike this compound, which lacks functional groups for crosslinking .
Data Table: Key Properties of this compound and Analogs
*Inferred from analogous silane decomposition pathways.
Q & A
Q. What are the critical safety protocols for handling Trimethyl(1,1,2-trifluoroethyl)silane in laboratory experiments?
Methodological Answer:
- PPE Selection : Use NIOSH/EN 166-certified face shields and safety glasses to prevent ocular exposure. Nitrile or neoprene gloves should be inspected for integrity before use and removed using techniques that avoid outer-surface contact .
- Containment : Work in a fume hood to minimize inhalation risks. Full-body chemical-resistant suits are recommended for bulk handling .
- Disposal : Collect waste in sealed, labeled containers and coordinate with licensed disposal services. Contaminated gloves must be discarded following local hazardous waste regulations .
Q. How can researchers design synthetic routes for this compound?
Methodological Answer:
- Precursor Selection : Utilize halogenated fluoroethyl precursors (e.g., 1,1,2-trifluoroethylene) reacted with trimethylsilane derivatives under controlled conditions.
- Reaction Monitoring : Track reaction progress via gas chromatography (GC) or FTIR to detect Si–C bond formation. Adjust catalysts (e.g., Lewis acids) to optimize yields .
- Purification : Distill under inert atmospheres (argon/nitrogen) to isolate the product, avoiding moisture to prevent hydrolysis .
Q. What storage conditions prevent degradation of this compound?
Methodological Answer:
- Environment : Store in amber glass bottles under inert gas (argon) at temperatures ≤4°C. Avoid exposure to UV light or oxidizing agents .
- Stability Testing : Periodically analyze samples via NMR or GC-MS to detect decomposition products (e.g., fluorinated olefins or siloxanes) .
Advanced Research Questions
Q. What mechanistic pathways govern the thermal decomposition of this compound?
Methodological Answer:
- Experimental Setup : Conduct pyrolysis in quartz reactors at 250–300°C under vacuum or inert gas. Use mass spectrometry (MS) to identify gaseous products (e.g., trifluoroethylene or carbenes) .
- Mechanistic Probes : Compare decomposition kinetics with analogs like trichloro(1,1,2-trifluoroethyl)silane. Isotopic labeling (e.g., deuterated silanes) can clarify bond cleavage sequences .
- Computational Modeling : Apply DFT calculations to map transition states and validate proposed carbene intermediates .
Q. How can spectroscopic techniques resolve structural and reactive properties of this compound?
Methodological Answer:
- NMR Analysis : Use ¹⁹F NMR to monitor fluorine environments (δ ≈ -70 to -120 ppm for CF₃ groups). ¹H NMR identifies methyl-Si protons (δ ≈ 0.1–0.3 ppm) .
- IR Spectroscopy : Detect Si–C stretching modes (~600–800 cm⁻¹) and CF vibrations (~1100–1250 cm⁻¹) to confirm functional groups .
- MS Fragmentation : High-resolution MS (HRMS) distinguishes molecular ion peaks (e.g., m/z 142.1950 for [M]⁺) and fragmentation patterns .
Q. What strategies mitigate conflicting data in reactivity studies of this compound?
Methodological Answer:
- Controlled Replicates : Repeat reactions under standardized conditions (temperature, solvent purity) to isolate variables.
- Cross-Validation : Compare results with alternative methods (e.g., X-ray crystallography for byproduct identification) .
- Literature Benchmarking : Align findings with prior studies on analogous silanes (e.g., pyrolysis of tetrafluoroethyl-silanes) to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
